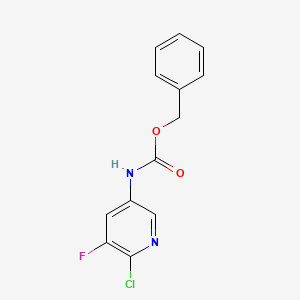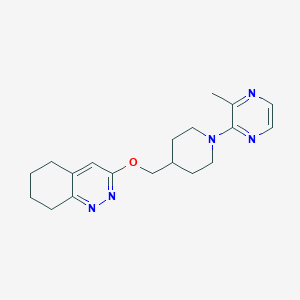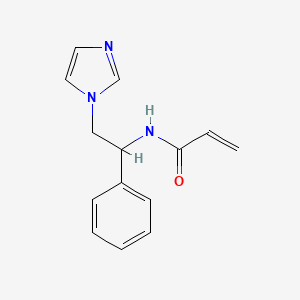
N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as CFEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the pyrazole class of compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
EGFR Inhibition for Cancer Research
One area of application is in the development of novel scaffolds for EGFR (Epidermal Growth Factor Receptor) inhibition, which is crucial for cancer research. Compounds designed as EGFR covalent inhibitors, including those related to N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, have been synthesized through a multi-step process involving key intermediates like substituted phenylureas. These compounds undergo various chemical reactions to achieve the desired structure with potential inhibitory activity against both wild-type and mutant forms of EGFR. This research is significant for the development of new cancer therapeutics, especially considering the pivotal role of EGFR in tumor growth and progression. The study revealed that modifications in the phenylurea moiety of these compounds can significantly impact their EGFR inhibitory activity, with certain derivatives displaying potent inhibitory effects in low nanomolar ranges. The research emphasized the importance of the covalent inhibition process, which involves an initial reversible ligand-receptor interaction followed by a covalent reaction, highlighting the complex interplay between molecular structure and biological activity.
Tyrosinase Inhibition for Pharmaceutical and Cosmetic Applications
Another application involves leveraging the 3-chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase, an enzyme implicated in melanin production. Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. Research in this area focused on synthesizing small compounds incorporating the 3-chloro-4-fluorophenyl fragment to explore its inhibitory effects on tyrosinase from Agaricus bisporus. This approach aimed to discover new agents for pharmaceutical and cosmetic applications by inhibiting tyrosinase activity, thereby potentially treating or preventing hyperpigmentation and related conditions. Docking analysis and biochemical assays confirmed that the presence of the 3-chloro-4-fluorophenyl fragment in these compounds is crucial for improving inhibitory activity against tyrosinase, underscoring the fragment's role in enhancing the interaction with the enzyme's catalytic site.
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .
Pharmacokinetics
Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species .
Result of Action
The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide leads to a decrease in cell growth and mitosis, thereby exerting an anticancer effect . It has been shown to induce apoptosis in cancer cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-12(16)11(15)7-9/h5-8H,3-4H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHPIKUARYMDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2834537.png)
![(2,4-Difluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834538.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2834542.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2834544.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2834547.png)
![2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2834548.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2834550.png)
